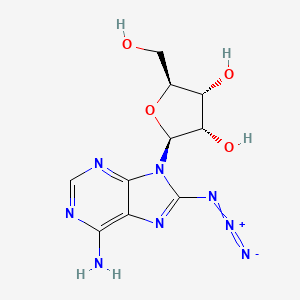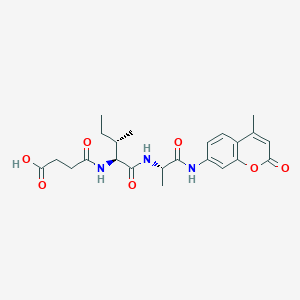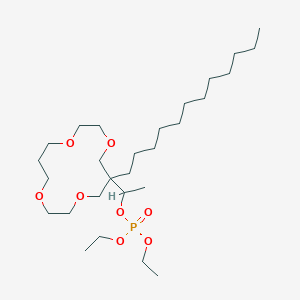![molecular formula C5H8ClN5O2 B13830139 4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide CAS No. 399572-22-6](/img/structure/B13830139.png)
4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide is a chemical compound with the molecular formula C5H8ClN5O2. It is known for its unique structure, which includes an oxadiazole ring and a chloroethylamino group.
Métodos De Preparación
The synthesis of 4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of 1,2,5-oxadiazole-3-carboxylic acid with 2-chloroethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Aplicaciones Científicas De Investigación
4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This makes it a potential candidate for use in chemotherapy, where it can prevent the proliferation of cancer cells by disrupting their genetic material .
Comparación Con Compuestos Similares
Similar compounds to 4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide include:
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uracil mustard: Another alkylating agent that binds to DNA and inhibits its function. What sets this compound apart is its unique oxadiazole ring, which may confer different chemical properties and biological activities compared to other alkylating agents.
Propiedades
Número CAS |
399572-22-6 |
|---|---|
Fórmula molecular |
C5H8ClN5O2 |
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
4-(2-chloroethylamino)-1,2,5-oxadiazole-3-carbohydrazide |
InChI |
InChI=1S/C5H8ClN5O2/c6-1-2-8-4-3(5(12)9-7)10-13-11-4/h1-2,7H2,(H,8,11)(H,9,12) |
Clave InChI |
CHLQWUOMZXSXRN-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NC1=NON=C1C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


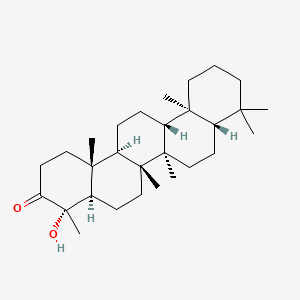

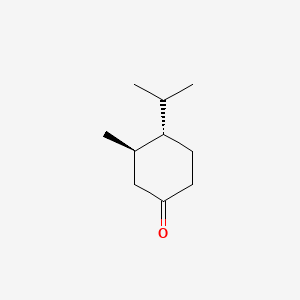
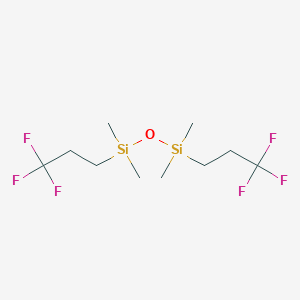
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)

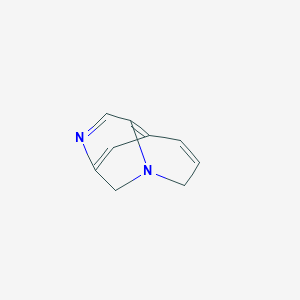
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
